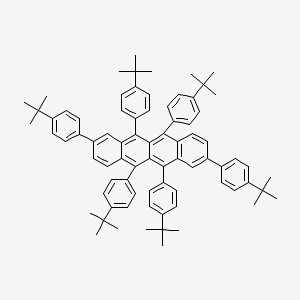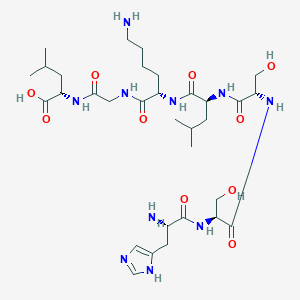
2,2'-Bis(3-chloroprop-1-en-1-yl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is an organic compound that features a binaphthalene core with two chloropropenyl groups attached at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with 3-chloroprop-1-en-1-yl chloride under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropenyl groups to propyl groups.
Substitution: The chlorine atoms in the chloropropenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloropropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(3-bromoprop-1-en-1-yl)-1,1’-binaphthalene: Similar structure but with bromine atoms instead of chlorine.
2,2’-Bis(3-fluoroprop-1-en-1-yl)-1,1’-binaphthalene: Fluorine atoms replace the chlorine atoms.
2,2’-Bis(3-methylprop-1-en-1-yl)-1,1’-binaphthalene: Methyl groups instead of chlorine atoms.
Uniqueness
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is unique due to the presence of chloropropenyl groups, which impart distinct reactivity and potential applications compared to its analogs. The chlorine atoms can be selectively substituted, providing a versatile platform for the synthesis of various derivatives.
Propiedades
Número CAS |
918825-28-2 |
|---|---|
Fórmula molecular |
C26H20Cl2 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
2-(3-chloroprop-1-enyl)-1-[2-(3-chloroprop-1-enyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H20Cl2/c27-17-5-9-21-15-13-19-7-1-3-11-23(19)25(21)26-22(10-6-18-28)16-14-20-8-2-4-12-24(20)26/h1-16H,17-18H2 |
Clave InChI |
VYCZCXBOJCSGIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C=CCCl)C=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)






![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
